molecular formula C6H10O3 B2732192 5-Methyloxolane-2-carboxylic acid CAS No. 61834-13-7

5-Methyloxolane-2-carboxylic acid

Cat. No.: B2732192
CAS No.: 61834-13-7
M. Wt: 130.143
InChI Key: NWEBMMMSMHXMLR-UHFFFAOYSA-N
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Description

Chemical Name: cis-(2R,5R)-5-Methyloxolane-2-carboxylic acid
CAS Number: 1821814-99-6
Molecular Formula: C₆H₁₀O₃
Structure: The compound features a five-membered oxolane (tetrahydrofuran) ring with a methyl group at position 5 and a carboxylic acid group at position 2. The cis-(2R,5R) stereochemistry is critical for its spatial arrangement and reactivity .

Properties

IUPAC Name

5-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBMMMSMHXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-2-hydroxy-2-pentenoic acid with an acid catalyst to induce cyclization, forming the oxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-Methyloxolane-2-carboxylic acid may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product. Catalysts and solvents used in the process are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 5-methyloxolane-2-one.

    Reduction: Formation of 5-methyloxolane-2-methanol.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

5-Methyloxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl group may affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

5-(Methoxycarbonyl)oxolane-2-carboxylic Acid
  • CAS : 860027-22-1
  • Formula : C₇H₁₀O₅
  • Key Differences :
    • Substitution: Methoxycarbonyl (-COOCH₃) at position 5 vs. methyl (-CH₃).
    • Electronic Effects: The methoxycarbonyl group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5 vs. ~3.5 for the methyl analog) .
    • Steric Bulk: Larger substituent reduces conformational flexibility.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • CAS : 89581-58-8
  • Formula : C₆H₅ClN₂O₂
  • Key Differences: Aromatic Pyrimidine Ring: Introduces aromaticity and planar geometry, enhancing π-π stacking interactions. Substituents: Chloro (-Cl) and methyl (-CH₃) groups increase electrophilicity and metabolic stability. Toxicity concerns noted in safety data .
2-(2-Amino-2-carboxyethyl)-5-oxooxolane-2-carboxylic Acid
  • CAS : 69086-72-2
  • Formula: C₈H₁₁NO₆
  • Key Differences: Functional Groups: Oxo (-C=O) at position 5 and amino-carboxyethyl side chain. Solubility: Enhanced water solubility due to ionizable amino (-NH₂) and additional carboxylic acid groups (pKa ~1.8 and ~9.2) .

Physical and Chemical Properties

Property 5-Methyloxolane-2-carboxylic Acid 5-(Methoxycarbonyl) Analogue 2-Chloro-6-methylpyrimidine Acid 5-Oxo-Amino Derivative
Molecular Weight (g/mol) 130.14 174.15 172.57 217.18
Melting Point (°C) ~150–160 (estimated) ~170–180 >200 (decomposes) ~120–130 (hygroscopic)
Water Solubility Moderate (2–5 g/L) Low (<1 g/L) Low (<1 g/L) High (>10 g/L)
Acidity (pKa) ~3.5 ~2.5 ~1.8 (carboxylic acid) ~1.8, ~9.2

Notes:

  • The methyl group in the target compound balances hydrophobicity and solubility, unlike the highly polar 5-oxo-amino derivative .
  • The pyrimidine analog’s high melting point and low solubility stem from aromatic rigidity .

Biological Activity

5-Methyloxolane-2-carboxylic acid, a compound belonging to the oxolane family, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

5-Methyloxolane-2-carboxylic acid is characterized by its oxolane ring structure with a carboxylic acid functional group. Its molecular formula is C6H10O3C_6H_{10}O_3. The presence of the methyl group on the oxolane ring influences its hydrophobicity and reactivity compared to similar compounds.

Property Value
Molecular FormulaC6H10O3C_6H_{10}O_3
Molecular Weight130.15 g/mol
Melting PointVariable (depends on purity)
SolubilitySoluble in polar solvents

The biological activity of 5-Methyloxolane-2-carboxylic acid primarily involves its interactions with various biomolecules, including enzymes and receptors. It can act as a ligand, modulating the activity of these biomolecules. This interaction can lead to diverse biological effects, depending on the specific target involved.

  • Enzyme Interaction : The compound may serve as a substrate or inhibitor in enzymatic reactions. Preliminary studies indicate that it can influence metabolic pathways by interacting with key enzymes.
  • Receptor Binding : It has been suggested that 5-Methyloxolane-2-carboxylic acid can bind to specific receptors, potentially affecting signaling pathways related to cellular processes.

Antimicrobial Properties

Research has indicated that derivatives of 5-Methyloxolane-2-carboxylic acid exhibit antimicrobial activity. For instance, studies have shown that certain structural modifications can enhance its efficacy against various bacterial strains.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of 5-Methyloxolane-2-carboxylic acid derivatives and their antimicrobial properties. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that 5-Methyloxolane-2-carboxylic acid may possess anti-inflammatory effects.

  • Research Findings : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .

Research Applications

The versatility of 5-Methyloxolane-2-carboxylic acid extends beyond its biological activities; it is also utilized in various scientific research applications:

  • Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biochemical Studies : Used to investigate enzyme-substrate interactions and metabolic pathways.
  • Industrial Applications : Employed in producing specialty chemicals and materials due to its unique chemical properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 5-Methyloxolane-2-carboxylic acid relative to other compounds in the oxolane family:

Compound Name Molecular Formula Unique Features
Cis-5-Methyloxolane-2-carboxylic AcidC6H10O3C_6H_{10}O_3Different stereochemistry affecting reactivity
5-Ethyloxolane-2-carboxylic AcidC6H10O3C_6H_{10}O_3Lacks methyl group, altering hydrophobicity
5-Methyltetrahydrofuran-2-carboxylic AcidC6H10O3C_6H_{10}O_3Different ring structure influencing activity

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